molecular formula C27H52 B14811559 7(Z),11(Z)-Heptacosadiene

7(Z),11(Z)-Heptacosadiene

Cat. No.: B14811559
M. Wt: 376.7 g/mol
InChI Key: RJYQFYALHBHYMG-IDQXUSCUSA-N
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Description

7(Z),11(Z)-Heptacosadiene is a long-chain hydrocarbon with two double bonds located at the 7th and 11th positions in the carbon chain. This compound is part of the class of alkenes and is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7(Z),11(Z)-Heptacosadiene typically involves the use of alkyne metathesis or Wittig reactions. These methods allow for the precise placement of double bonds within the carbon chain. For example, a common synthetic route involves the reaction of a suitable alkyne with a catalyst under controlled conditions to produce the desired diene.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are meticulously controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 7(Z),11(Z)-Heptacosadiene can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides or diols.

    Reduction: Hydrogenation can convert the double bonds into single bonds, resulting in a saturated hydrocarbon.

    Substitution: Halogenation reactions can introduce halogen atoms at specific positions in the carbon chain.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated alkenes.

Scientific Research Applications

7(Z),11(Z)-Heptacosadiene has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of alkenes under various conditions.

    Biology: This compound can be used in the study of pheromones and other biological signaling molecules.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials, including lubricants and coatings.

Mechanism of Action

The mechanism by which 7(Z),11(Z)-Heptacosadiene exerts its effects depends on the specific application. In biological systems, it may interact with specific receptors or enzymes, influencing signaling pathways and cellular responses. The exact molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

    7(Z),11(Z)-Nonacosadiene: Another long-chain diene with similar chemical properties.

    7(Z),11(Z)-Pentacosadiene: A shorter-chain analogue with comparable reactivity.

Uniqueness: 7(Z),11(Z)-Heptacosadiene is unique due to its specific chain length and the position of its double bonds, which confer distinct physical and chemical properties. These characteristics make it particularly useful in certain applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C27H52

Molecular Weight

376.7 g/mol

IUPAC Name

(7E,11E)-heptacosa-7,11-diene

InChI

InChI=1S/C27H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-27H2,1-2H3/b15-13+,23-21+

InChI Key

RJYQFYALHBHYMG-IDQXUSCUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/CC/C=C/CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC=CCCC=CCCCCCC

Origin of Product

United States

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